molecular formula C11H9Cl2N3O2 B11775667 1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid

1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11775667
M. Wt: 286.11 g/mol
InChI Key: RSDWNJAUVAJSMI-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenyl ethyl ketone and sodium azide.

    Formation of Triazole Ring: The key step involves the cycloaddition reaction between the azide and the alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate or alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.

    Pathways: It may interfere with key biochemical pathways, such as DNA replication, protein synthesis, and cell signaling, leading to cell death or growth inhibition.

Comparison with Similar Compounds

1-(1-(3,4-Dichlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other triazole derivatives, such as:

    1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure but with a single chlorine atom, leading to different chemical and biological properties.

    1-(1-(3,4-Dimethylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid:

    1-(1-(3,4-Difluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: The substitution of fluorine atoms provides different electronic properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

1-[1-(3,4-dichlorophenyl)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H9Cl2N3O2/c1-6(7-2-3-8(12)9(13)4-7)16-5-10(11(17)18)14-15-16/h2-6H,1H3,(H,17,18)

InChI Key

RSDWNJAUVAJSMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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